
N-(1-methylsulfonylpiperidin-3-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylsulfonylpiperidin-3-yl)pyridine-4-carboxamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. MS-275 has been extensively studied for its potential therapeutic applications in cancer treatment, as well as in other diseases.
Wirkmechanismus
MS-275 exerts its anticancer effects by inhibiting the activity of N-(1-methylsulfonylpiperidin-3-yl)pyridine-4-carboxamides, which results in the accumulation of acetylated histones and the activation of tumor suppressor genes. This leads to the induction of cell cycle arrest and apoptosis in cancer cells. MS-275 also affects non-histone proteins, such as transcription factors, which can further contribute to its therapeutic effects.
Biochemical and physiological effects:
MS-275 has been shown to have a variety of biochemical and physiological effects in cancer cells, including the induction of DNA damage, the inhibition of angiogenesis, and the suppression of metastasis. It has also been shown to modulate the immune system, leading to increased antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MS-275 in lab experiments is its potency and selectivity as an N-(1-methylsulfonylpiperidin-3-yl)pyridine-4-carboxamide inhibitor, which allows for precise control over gene expression. However, its use can also have limitations, such as off-target effects on non-histone proteins and the potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on MS-275, including the development of more potent and selective N-(1-methylsulfonylpiperidin-3-yl)pyridine-4-carboxamide inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other anticancer agents. Additionally, MS-275 has shown potential for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases, which could be further investigated.
Synthesemethoden
MS-275 can be synthesized through a multi-step process involving the reaction of 4-cyanopyridine with 3-(methylsulfonyl)piperidine, followed by several chemical transformations. The final product is obtained through a crystallization process that yields a white solid.
Wissenschaftliche Forschungsanwendungen
MS-275 has been widely studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. It has shown promising results in inducing cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. Additionally, MS-275 has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(1-methylsulfonylpiperidin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-19(17,18)15-8-2-3-11(9-15)14-12(16)10-4-6-13-7-5-10/h4-7,11H,2-3,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGXWUIFFWNHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
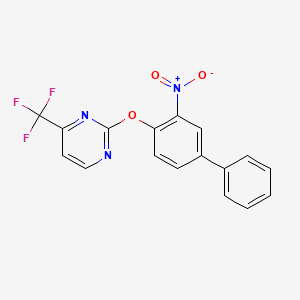
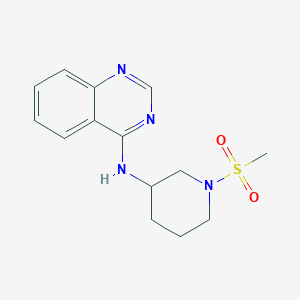
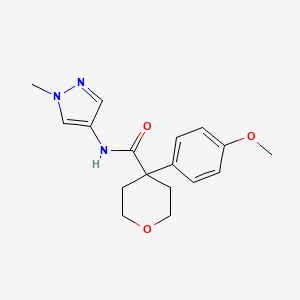

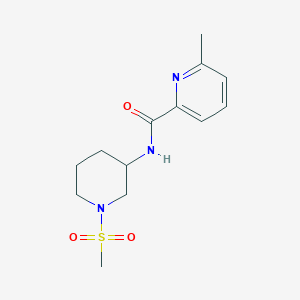
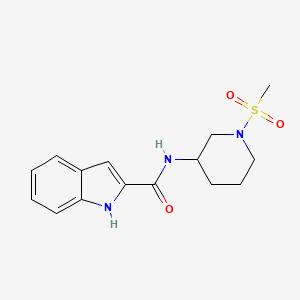
![4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7533160.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B7533163.png)
![2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide](/img/structure/B7533168.png)
![N-(1-methylsulfonylpiperidin-3-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7533171.png)
![4-[(3-Fluoro-4-pyridin-3-yloxyphenyl)methylamino]-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile](/img/structure/B7533192.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7533206.png)